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Compound of Interest

Compound Name: Azido-PEG2-C6-OH

Cat. No.: B11933168

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG2-C6-OH in PROTAC
Synthesis

Proteolysis-targeting chimeras (PROTACS) are revolutionary heterobifunctional molecules that
commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins
implicated in various diseases. A PROTAC molecule consists of a ligand that binds to the
protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical
linker that connects these two moieties. The linker is a critical component, influencing the
PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Azido-PEG2-C6-OH is a versatile polyethylene glycol (PEG)-based linker used in PROTAC
synthesis. Its key features include:

o PEG Backbone: The diethylene glycol (PEG2) spacer is hydrophilic, which can enhance the
solubility and bioavailability of the resulting PROTAC molecule. The flexibility of the PEG
chain can also facilitate the optimal orientation for the formation of a productive ternary
complex between the target protein, the PROTAC, and the E3 ligase.

o Azide (N3) Group: This functional group is a key component for "click chemistry," a set of
highly efficient and specific reactions. The azide group readily participates in Copper(l)-
catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent ligation of the linker
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to a molecule containing a terminal alkyne. This modular approach simplifies the synthesis of
PROTAC libraries for optimization.

e Hexyl Chain (C6): The six-carbon alkyl chain provides additional length and can influence the
lipophilicity of the PROTAC.

e Hydroxyl (OH) Group: The terminal hydroxyl group offers an additional point for chemical
modification, although the azide is the more commonly used handle for PROTAC synthesis
via click chemistry.

This document provides detailed application notes and protocols for the utilization of Azido-
PEG2-C6-OH in the synthesis of PROTACSs, with a focus on a PROTAC targeting the
bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Data Presentation: Efficacy of BRD4-Targeting
PROTACSs with PEG Linkers

The following table summarizes the degradation potency of various BRD4-targeting PROTACs
that utilize PEG-based linkers. While specific data for a PROTAC synthesized with Azido-
PEG2-C6-OH is not publicly available, the presented data for PROTACs with similar short PEG
linkers provide a strong indication of the expected efficacy. The degradation is typically
quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of
the target protein) and Dmax (the maximum percentage of protein degradation).
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Linker
PROTAC . Target . DC50 Referenc
Composit . Cell Line Dmax (%)
Name . Protein (nM)
ion
Burkitt's
ARV-825 PEG linker = BRD4 lymphoma <1 > 90 [1]
(BL) cells
o Burkitt's
Optimized Not
PROTAC 1 ) BRD4 lymphoma <1 [1]
PEG linker Reported
(BL) cells
PEG-
MZ1 based BRD4 Hela ~25 > 90 [2]
linker
] Not Not
dBET1 PEG linker BRD4 MV-4-11 [3]
Reported Reported
ZXH-3-26 PEG linker BRD4 Hela ~100 > 90 [4]

Signaling Pathway

The degradation of BRD4 by a PROTAC interferes with its role as a transcriptional coactivator,
leading to the downregulation of key oncogenes and cell cycle regulators. One of the signaling
pathways affected by BRD4 degradation is the Jagged1/Notchl pathway, which is involved in
cancer cell migration and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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